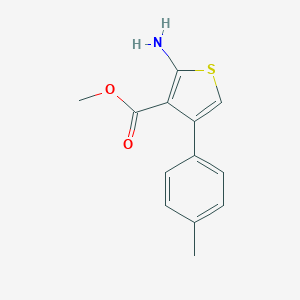

Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-8-3-5-9(6-4-8)10-7-17-12(14)11(10)13(15)16-2/h3-7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREFUXQLNNUUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-08-9 | |

| Record name | 350997-08-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate: Synthesis, Characterization, and Experimental Protocols

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and materials science. The document details the well-established Gewald multicomponent reaction as the primary synthetic route, offering an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical process parameters. Furthermore, it outlines the essential analytical techniques for structural elucidation and purity confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals, providing the foundational knowledge and practical insights required for the successful preparation and validation of this key thiophene intermediate.

Introduction and Significance

2-Aminothiophenes are a privileged scaffold in modern chemistry, renowned for their diverse biological activities and applications in functional materials.[1][2][3] The title compound, this compound, incorporates the 2-aminothiophene core functionalized with a methyl carboxylate and a p-tolyl group. This specific substitution pattern makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, including anti-inflammatory agents, kinase inhibitors, and agrochemicals.[1]

The synthesis of such polysubstituted thiophenes is most efficiently achieved through the Gewald reaction, a one-pot, three-component condensation that has become a cornerstone of heterocyclic chemistry since its discovery.[2][4][5] The reaction's appeal lies in its operational simplicity, use of readily available starting materials, and the mild conditions under which it proceeds, making it a versatile and powerful tool for building molecular libraries.[2][4] This guide will focus exclusively on this synthetic approach.

Synthesis via the Gewald Three-Component Reaction

The Gewald reaction is a multicomponent condensation that brings together a ketone (or aldehyde), an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst to form a 2-aminothiophene.[5][6]

Reaction Mechanism and Rationale

The currently accepted mechanism for the Gewald reaction proceeds through several key stages. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.[7][8]

-

Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the ketone (4-methylacetophenone) and the active methylene compound (methyl cyanoacetate).[1][6][7] The basic catalyst, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the methyl cyanoacetate, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the 4-methylacetophenone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, methyl 2-cyano-3-(4-methylphenyl)but-2-enoate.[2]

-

Sulfur Addition (Thiolation): Elemental sulfur (S₈) is activated by the base and adds to the β-carbon of the unsaturated nitrile intermediate.[1] This step forms a thiolate intermediate.

-

Intramolecular Cyclization & Tautomerization: The newly formed thiolate anion acts as an internal nucleophile, attacking the carbon of the nitrile group. This intramolecular cyclization forms a five-membered imino-thiolane ring.[1][7]

-

Aromatization: A final tautomerization (prototropic shift) of the imine to an enamine, driven by the formation of the stable aromatic thiophene ring, yields the final product, this compound.[7][8]

The choice of a secondary amine like morpholine as a catalyst is strategic; it is sufficiently basic to facilitate the initial condensation but mild enough to avoid unwanted side reactions.[9] Ethanol or methanol are common solvents as they effectively dissolve the reactants and facilitate the reaction at a moderate temperature.[2]

Sources

- 1. d-nb.info [d-nb.info]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

Physicochemical properties of 2-aminothiophene derivatives

An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminothiophene Derivatives for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for therapeutic agents across a spectrum of diseases, including cancer, infectious diseases, and metabolic disorders.[1][2][3] Its synthetic accessibility, primarily through the efficient Gewald reaction, allows for extensive structural diversification.[1][4] However, the successful translation of a potent 2-aminothiophene derivative from a "hit" to a clinical candidate is fundamentally governed by its physicochemical properties. These properties—lipophilicity, solubility, ionization state, and stability—dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This guide provides a comprehensive analysis of these core properties, offering field-proven experimental protocols and actionable insights for researchers, scientists, and drug development professionals.

The Pivotal Role of Physicochemical Properties in Drug Development

In drug discovery, optimizing target affinity is only one part of a complex equation. A compound must be able to reach its biological target in sufficient concentration and for an adequate duration to exert its therapeutic effect. The physicochemical characteristics of a molecule are the primary determinants of this journey. For the 2-aminothiophene class, a thorough understanding and early-stage characterization of these properties are critical to avoid costly late-stage failures.

-

Lipophilicity (LogP/LogD): This parameter describes the balance between a compound's affinity for a lipid versus an aqueous environment. It is a key predictor of membrane permeability, plasma protein binding, and metabolic clearance. An optimal lipophilicity range is crucial; excessively high values can lead to poor solubility and high metabolic turnover, while very low values can hinder membrane passage.

-

Aqueous Solubility: A drug must dissolve in the systemic circulation to be transported to its site of action.[5] Poor aqueous solubility is a major hurdle, leading to low bioavailability, unreliable in vitro assay results, and challenges in formulation development.[6][7]

-

Ionization Constant (pKa): The pKa value defines the extent to which a molecule is ionized at a given pH.[8] Since most biological compartments are aqueous environments with specific pH values (e.g., blood pH ~7.4), the ionization state of a 2-aminothiophene derivative profoundly impacts its solubility, receptor interactions, and ability to cross biological membranes.[9]

-

Chemical Stability: The inherent stability of a compound affects its shelf-life, its integrity in biological matrices, and its metabolic fate.[10] The thiophene ring, for instance, can be susceptible to oxidative metabolism, which must be characterized.[11]

This guide will dissect each of these properties, providing both the theoretical framework and the practical methodologies for their assessment.

Strategic Workflow for Physicochemical Profiling

A structured, tiered approach to physicochemical characterization is essential for efficient drug development. Early, high-throughput methods are used to screen large numbers of compounds, while more resource-intensive, definitive methods are reserved for promising leads.

Caption: Tiered workflow for physicochemical property assessment in drug discovery.

Lipophilicity: Mastering the Hydrophilic-Lipophilic Balance

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral form of a molecule, or the distribution coefficient (LogD) at a specific pH, which accounts for both neutral and ionized species.

Causality Behind Experimental Choices

The shake-flask method is considered the gold standard for LogP/LogD determination due to its direct measurement of partitioning at equilibrium.[12] The choice of 1-octanol and a buffer (typically phosphate-buffered saline, PBS, at pH 7.4 for LogD) is foundational. 1-octanol serves as a surrogate for the lipid environment of biological membranes. Pre-saturating each phase (shaking octanol with buffer and buffer with octanol) is a critical, non-negotiable step. This ensures that the partitioning of the analyte is not skewed by the mutual miscibility of the two solvents, thus providing a true equilibrium measurement.

Experimental Protocol: Shake-Flask LogD₇.₄ Determination

-

Preparation of Phases:

-

Prepare a 100 mM phosphate buffer and adjust the pH to 7.40 ± 0.05.

-

In a large separatory funnel, mix equal volumes of 1-octanol and the pH 7.4 buffer. Shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely. This step is crucial for thermodynamic accuracy.[13]

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the 2-aminothiophene derivative in a suitable solvent (e.g., DMSO). The use of a strong organic solvent ensures initial dissolution before dilution.[14]

-

-

Partitioning Experiment:

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated octanol and buffer phases (e.g., 2 mL of each) to achieve a final concentration that is detectable in both phases (typically 10-50 µM).

-

Cap the vial and shake gently on an orbital shaker at a controlled room temperature for 24 hours to allow the compound to reach equilibrium.[9]

-

-

Phase Separation & Analysis:

-

Centrifuge the vials at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

-

Carefully withdraw an aliquot from each phase, avoiding contamination of the interface.

-

Quantify the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve is required for accurate quantification.[13]

-

-

Calculation:

-

The LogD at pH 7.4 is calculated as: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]buffer)

-

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility can be measured under two distinct conditions: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolving from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. This high-throughput method is ideal for early discovery to flag potentially problematic compounds.[6][15]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a buffer. It is a more accurate but lower-throughput measurement, often considered the "gold standard" and essential for lead optimization.[5][14]

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

-

Rationale: This method leverages the principle that precipitation of a compound in solution will cause light to scatter. By measuring this turbidity, one can rapidly determine the point of precipitation. It is designed for speed and minimal compound consumption, making it perfect for screening libraries.[14]

-

Methodology:

-

Prepare a high-concentration (e.g., 10 mM) DMSO stock solution of each 2-aminothiophene derivative.

-

In a 96- or 384-well plate, perform serial dilutions of the DMSO stock.

-

Rapidly add a pH 7.4 aqueous buffer to each well using an automated liquid handler. The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize co-solvent effects.

-

Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

-

Measure the turbidity (light scattering) in each well using a nephelometric plate reader.

-

The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

-

Ionization Constant (pKa): The Driver of pH-Dependent Behavior

The 2-aminothiophene scaffold contains a basic amino group. The pKa of this group determines its charge state at physiological pH, which in turn governs its interactions with targets and its ADME properties. For instance, the protonated (charged) form is typically more water-soluble, while the neutral (uncharged) form is more likely to permeate cell membranes.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Rationale: Potentiometric titration is a highly accurate method for determining pKa. It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally. The pKa corresponds to the pH at which 50% of the compound is ionized.

-

Methodology:

-

Accurately weigh a small amount of the 2-aminothiophene derivative and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility throughout the titration.

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10) immediately before use.

-

Begin the titration by adding small, precise volumes of a standardized acid (e.g., 0.1 M HCl) to the solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting curve or by finding the pH at the half-equivalence point.

-

Data Compendium: Physicochemical Properties of Representative 2-Aminothiophene Derivatives

The following table summarizes key physicochemical data for select 2-aminothiophene derivatives from the literature. This data illustrates the impact of structural modifications on these critical properties.

| Compound Structure | Derivative Class | LogP/LogD | Aqueous Solubility | Biological Activity | Reference |

| 6CN (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile) | Tetrahydrobenzothiophene | >3 (Calculated) | Poor; improved >29-fold with β-cyclodextrin | Anti-proliferative | [7] |

| TN6-4 | Indole Hybrid | N/A | N/A | Antileishmanial (IC₅₀ = 85.3 µM) | [16] |

| 34 (Selenium Bioisostere of TN6-4) | Indole Hybrid (Selenophene) | N/A | N/A | Antileishmanial (IC₅₀ = 2.14 µM) | [16] |

| Compound 2b | Thienopyrimidine | N/A | N/A | Analgesic / Anti-inflammatory | [10] |

Note: N/A indicates data not available in the cited source. This table highlights the common challenge of finding comprehensive, experimentally determined physicochemical data sets in published literature.

Case Study: 2-Aminothiophenes as Kinase Inhibitors

A significant portion of the therapeutic potential of 2-aminothiophene derivatives stems from their use as scaffolds for protein kinase inhibitors.[17][18] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[19] The 2-aminothiophene core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.

The physicochemical properties of the derivative are paramount for this interaction:

-

pKa: The basicity of the 2-amino group must be finely tuned. It needs to be sufficiently basic to accept a proton and act as a hydrogen bond acceptor, but not so basic that it is permanently protonated, which could hinder its entry into the often hydrophobic ATP-binding pocket.

-

Lipophilicity: Substituents on the thiophene ring are modulated to achieve optimal LogP/LogD values, ensuring the compound can pass through the cell membrane to reach its intracellular kinase target while maintaining sufficient solubility.

Caption: Physicochemical properties governing 2-aminothiophene binding to a kinase active site.

References

- Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed.

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed.

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives.

- Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. PubMed.

- Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery.

- Aqueous Solubility Assay. Enamine.

- Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Deriv

- Aqueous Solubility.

- The Expanding Therapeutic Potential of 2-Aminothiophenes: A Technical Guide. Benchchem.

- Aqueous Solubility Assays.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. MDPI.

- Estimation of pKa Using Semiempirical Molecular Orbital Methods. Part 2: Application to Amines, Anilines and Various Nitrogen Containing Heterocyclic Compounds. SemOpenAlex.

- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.

- APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.

- Thiophene analogs of naphthoxazines and 2-aminotetralins: Bioisosteres with improved relative oral bioavailability, as compared to 5-OH-DPAT. University of Groningen research portal.

- Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. MDPI.

- Thiophene Stability in Photodynamic Therapy: A Mathem

- Simple Method for the Estim

- Thiophene and bioisostere derivatives as new MMP12 inhibitors.

- Recent contribution of medicinally active 2-aminothiophenes: a privileged scaffold for drug discovery. CABI Digital Library.

- Synthesis and Pharmacological Study of Thiophene Deriv

- pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Alfa Chemistry.

- Simple Method for the Estimation of pKa of Amines. Semantic Scholar.

- How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.

- Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. PubMed.

- Technical Support Center: Stability of Thiophene-Containing Compounds. Benchchem.

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.

- Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

-

Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[3]annulene-scaffold. PubMed Central.

- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed.

- Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. NIH.

- Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. MDPI.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.

- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System [mdpi.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. QSPR Studies on Aqueous Solubilities of Drug-Like Compounds [mdpi.com]

- 10. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. mdpi.com [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line [mdpi.com]

- 19. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Poly-Substituted 2-Amino-Thiophenes for Medicinal Chemistry and Drug Discovery

Abstract

The 2-amino-thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic methodologies for constructing poly-substituted 2-amino-thiophenes. We will delve into the mechanistic underpinnings, practical experimental protocols, substrate scope, and limitations of the workhorse Gewald reaction, alongside notable alternative strategies such as the Fiesselmann and Paal-Knorr thiophene syntheses. This guide is designed to serve as a practical resource for the laboratory, facilitating informed decisions in the design and execution of synthetic routes toward novel therapeutic agents.

The Strategic Importance of the 2-Amino-Thiophene Core

The thiophene ring is often considered a bioisostere of the benzene ring, offering similar structural properties while introducing a heteroatom that can modulate electronic properties and engage in hydrogen bonding. The addition of an amino group at the 2-position provides a crucial handle for further synthetic elaboration, making poly-substituted 2-amino-thiophenes highly sought-after intermediates in drug discovery.[3] This scaffold is a key component in drugs with diverse therapeutic applications, including antipsychotics like Olanzapine, anti-inflammatory agents such as Tinoridine, and a multitude of compounds with reported antiproliferative, antiviral, antibacterial, and antifungal activities.[1][4] The efficient and versatile synthesis of this core structure is therefore a critical enabling technology in the pursuit of new medicines.

The Gewald Reaction: The Cornerstone of 2-Amino-Thiophene Synthesis

Since its discovery by Karl Gewald in the 1960s, the Gewald three-component reaction has become the most prevalent and versatile method for the synthesis of poly-substituted 2-amino-thiophenes.[5][6] This one-pot reaction elegantly combines a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to afford the desired 2-amino-thiophene.[6][7]

Mechanistic Insights: A Stepwise Assembly

The mechanism of the Gewald reaction has been the subject of considerable study, with recent computational work providing a more detailed understanding.[8] The reaction is generally understood to proceed through the following key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[6] The choice of base is critical, with secondary amines like morpholine or piperidine, and tertiary amines such as triethylamine being commonly employed.[9]

-

Sulfur Addition: The α,β-unsaturated nitrile then reacts with elemental sulfur. The exact mechanism of sulfur addition is complex, but it is believed to involve the formation of a sulfurated intermediate at the α-carbon of the nitrile.[8]

-

Cyclization and Aromatization: The sulfur-containing intermediate undergoes an intramolecular cyclization, with the sulfur nucleophilically attacking the cyano group. Subsequent tautomerization and aromatization lead to the final 2-amino-thiophene product.[8]

Methodological Variations and Modern Approaches

The classical Gewald reaction has been the subject of numerous modifications aimed at improving yields, reducing reaction times, and enhancing its environmental footprint.

-

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate the Gewald reaction, often reducing reaction times from hours to minutes and, in some cases, improving yields.[10][11]

-

Catalyst Development: While traditional methods often use stoichiometric amounts of base, recent research has focused on catalytic approaches. L-proline, nano-ZnO, and piperidinium borate have all been reported as effective catalysts for the Gewald reaction, offering advantages such as milder conditions and easier purification.[12][13]

-

Green Chemistry Approaches: In line with the principles of green chemistry, variations using water as a solvent, polyethylene glycol (PEG) as a recyclable medium, or solvent-free conditions (e.g., ball-milling) have been developed.[11][14]

Experimental Protocols

This protocol is a representative example of a classical Gewald synthesis.

Materials:

-

2-Butanone (Methyl ethyl ketone)

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine

-

Methanol

-

Ethanol

Procedure:

-

To a mixture of 2-butanone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over a period of 30 minutes at 35-40 °C with stirring.[15]

-

Stir the reaction mixture at 45 °C for 3 hours.[15]

-

Allow the mixture to cool to room temperature.

-

The precipitated product is collected by filtration and washed with cold ethanol.[15]

-

Recrystallize the crude product from ethanol to yield pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[15][16]

This protocol demonstrates the acceleration of the Gewald reaction using microwave irradiation.

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental sulfur

-

KF-Alumina

-

Ethanol

Procedure:

-

In a microwave-safe vessel, combine cyclohexanone (1 mmol), malononitrile (1 mmol), elemental sulfur (1.2 mmol), and KF-alumina (100 mg).[11]

-

Add ethanol (5 mL) as the solvent.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 70°C for 20 minutes.[11]

-

After cooling, filter the solid catalyst.

-

The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

Substrate Scope and Limitations

The Gewald reaction is known for its broad substrate scope. A wide variety of aldehydes and ketones, both cyclic and acyclic, can be employed.[17] However, sterically hindered ketones may exhibit lower reactivity and require longer reaction times or harsher conditions.[18] Aryl ketones are also known to be less reactive than their alkyl counterparts, though solvent-free methods like ball-milling have shown promise in improving yields for these substrates.[19] The choice of the active methylene nitrile (e.g., malononitrile vs. ethyl cyanoacetate) also influences the reaction outcome and the nature of the substituent at the 3-position of the thiophene ring.[16]

Alternative Synthetic Strategies

While the Gewald reaction is dominant, other named reactions provide alternative routes to the thiophene core, which can be precursors to 2-amino-thiophenes.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a powerful method for constructing substituted thiophenes, typically yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[5][20] A key variation of this reaction, however, provides a direct route to amino-thiophenes. When the substrate contains a nitrile group instead of an ester, the reaction can yield 3-amino-thiophenes.[20]

Mechanism Overview: The reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the acetylenic system, followed by an intramolecular cyclization (Dieckmann-type condensation) and subsequent tautomerization.[2]

While direct synthesis of 2-amino-thiophenes via the Fiesselmann reaction is less common, it remains a valuable tool for creating highly substituted thiophene cores that can be further functionalized.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classical method for the formation of five-membered heterocycles from 1,4-dicarbonyl compounds. For thiophene synthesis, the dicarbonyl compound is treated with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5]

Mechanism Overview: The reaction is thought to proceed via the conversion of one or both carbonyl groups to thiocarbonyls by the sulfurizing agent, followed by an acid-catalyzed cyclization and dehydration to form the aromatic thiophene ring.[14]

This method is particularly useful for the synthesis of alkyl- and aryl-substituted thiophenes. While it does not directly yield 2-amino-thiophenes, the resulting thiophene can be subjected to subsequent nitration and reduction steps to introduce the amino group, representing a multi-step, yet viable, alternative to the Gewald reaction for certain substitution patterns.

Limitations: A significant limitation of the Paal-Knorr synthesis is the availability of the starting 1,4-dicarbonyl compounds.[14] Furthermore, the harsh conditions sometimes required can limit its compatibility with sensitive functional groups.[14]

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a target 2-amino-thiophene depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

| Method | Starting Materials | Key Reagents | Typical Conditions | Yields | Advantages | Disadvantages |

| Gewald Reaction | Ketone/Aldehyde, Active Methylene Nitrile | Elemental Sulfur, Base (e.g., Morpholine) | 45-60 °C, 2-12 h | 45-95% | One-pot, high convergency, broad substrate scope, readily available starting materials.[7] | Can be slow, sterically hindered ketones may give low yields.[19] |

| Microwave-Assisted Gewald | Ketone/Aldehyde, Active Methylene Nitrile | Elemental Sulfur, Base/Catalyst | Microwave irradiation, 70-120 °C, 5-30 min | 57-95% | Drastically reduced reaction times, often improved yields.[10] | Requires specialized equipment. |

| Fiesselmann Synthesis (for Aminothiophenes) | β-Ketoester with a nitrile group | Thioglycolic acid, Base (e.g., KOH) | Varies | Moderate to Good | Access to 3-amino-thiophenes.[20] | Less direct for 2-amino-thiophenes, may require specific starting materials. |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | P₄S₁₀ or Lawesson's reagent | Heating | Good to Excellent | Good for specific substitution patterns. | Does not directly yield 2-amino-thiophenes, limited availability of starting materials.[14] |

Conclusion and Future Outlook

The synthesis of poly-substituted 2-amino-thiophenes remains a vibrant and essential area of research in organic and medicinal chemistry. The Gewald reaction, with its numerous modern adaptations, continues to be the most powerful and versatile tool for accessing this important heterocyclic scaffold. The ongoing development of more efficient catalysts, greener reaction conditions, and novel variations of the Gewald reaction will undoubtedly expand its utility and applicability in drug discovery. While alternative methods like the Fiesselmann and Paal-Knorr syntheses offer valuable complementary approaches for specific substitution patterns, the one-pot, convergent nature of the Gewald reaction solidifies its position as the preeminent strategy for the construction of 2-amino-thiophene libraries. As our understanding of the biological significance of this privileged scaffold grows, so too will the demand for innovative and efficient synthetic routes to unlock its full therapeutic potential.

References

-

ChemRxiv. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

- Duvauchelle, V., Meffre, P., & Benfodda, Z. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114435.

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

- Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte, 99(1), 94-100.

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

- Microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. (2021). HETEROCYCLES, 102(10), 1906-1912.

- M'hamed, M. O., & Al Qahtani, S. H. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.

-

Synlett. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. Retrieved from [Link]

-

Semantic Scholar. (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Retrieved from [Link]

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel

-

Molecules. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (2021). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Retrieved from [Link]

-

ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Gewald Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. | Request PDF. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Cyclization of Nitriles as Synthetic Route to 2-and 3-Aminothiophenes. Retrieved from [Link]

-

Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

IJERT. (2022). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Ethyl 2-Amino-4,5-Dimethylthiophene-3-Carboxylate. Retrieved from [Link]

-

ARKIVOC. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Paal-Knorr Thiophene Synthesis (Mishra et al., 2011) b) Fiesselmann.... Retrieved from [Link]

-

PubMed. (2014). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-aryl Ketones. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. scribd.com [scribd.com]

- 4. uomosul.edu.iq [uomosul.edu.iq]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. grokipedia.com [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. d-nb.info [d-nb.info]

- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. jk-sci.com [jk-sci.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. mdpi.com [mdpi.com]

- 18. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 19. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Gewald Reaction: Synthesis of 2-Aminothiophene-3-carboxylates

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene core is a quintessential privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Its prevalence stems from its role as a versatile bioisostere for phenyl groups and its capacity for diverse functionalization.[1] Among the synthetic methodologies available, the Gewald three-component reaction (G-3CR) stands as the most robust, efficient, and widely adopted strategy for constructing polysubstituted 2-aminothiophenes, particularly the valuable 2-amino-3-carboxylate subclass.[4][5] This guide provides an in-depth exploration of the Gewald reaction, moving beyond a simple recitation of steps to elucidate the underlying mechanistic principles, the rationale behind experimental choices, and its practical application in a laboratory setting.

The Strategic Importance of 2-Aminothiophenes in Drug Discovery

The thiophene ring is a cornerstone of heterocyclic chemistry, and the 2-amino substituted variants are particularly prized in drug discovery programs. These compounds are key building blocks for a vast array of bioactive molecules, demonstrating activities as enzyme inhibitors, receptor modulators, and antimicrobial or anticancer agents.[2][3][6][7] Molecules derived from this scaffold include the anti-inflammatory drug Tinoridine and the antipsychotic Olanzapine.[8] The Gewald reaction, first reported by Karl Gewald in 1961, provides a direct, one-pot synthesis of these high-value structures from simple, commercially available starting materials.[9][10] Its operational simplicity, use of elemental sulfur, and mild reaction conditions have cemented its status as an indispensable tool in both academic and industrial research.[5][10]

Deconstructing the Gewald Reaction Mechanism

The Gewald reaction is a multicomponent reaction that masterfully combines a carbonyl compound (an aldehyde or ketone), an α-cyanoester, and elemental sulfur in the presence of a base to form the 2-aminothiophene ring.[11][12] Understanding the sequence of events is critical for troubleshooting, optimization, and adapting the reaction to new substrates. While the precise nature of the sulfur addition is a subject of ongoing study, the mechanism is generally accepted to proceed through the following key stages.[11][13]

Stage 1: Knoevenagel Condensation The reaction initiates with a base-catalyzed Knoevenagel condensation. The base (commonly a secondary amine like morpholine or piperidine) abstracts a proton from the α-carbon of the cyanoester, creating a potent nucleophile. This carbanion then attacks the electrophilic carbonyl carbon of the ketone or aldehyde. Subsequent dehydration yields a stable, electron-deficient α,β-unsaturated cyanoester intermediate.[11][14] This initial condensation is often the rate-limiting step, particularly for less reactive ketones.

Stage 2: Michael Addition of Sulfur The base activates elemental sulfur (S₈), likely forming a nucleophilic polysulfide species. This species then undergoes a Michael-type conjugate addition to the β-carbon of the Knoevenagel intermediate.[11] This step introduces the sulfur atom required for the thiophene ring.

Stage 3 & 4: Intramolecular Cyclization and Tautomerization The newly formed sulfur-adduct undergoes a rapid intramolecular cyclization, where a lone pair on the sulfur attacks the electrophilic carbon of the nitrile group. This ring-closure forms a cyclic imine intermediate, which quickly tautomerizes to the thermodynamically stable 2-aminothiophene aromatic system, driving the reaction to completion.[11]

Caption: Step-by-step workflow for a typical Gewald synthesis.

Methodology:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (9.8 g, 0.1 mol), ethyl cyanoacetate (11.3 g, 0.1 mol), and morpholine (8.7 g, 0.1 mol) in 50 mL of ethanol.

-

Rationale: Equimolar amounts of the core reactants are used. Morpholine serves as the basic catalyst. Ethanol is an effective solvent for all components.

-

-

Sulfur Addition: To the stirred solution, add finely powdered elemental sulfur (3.2 g, 0.1 mol) in one portion.

-

Rationale: Using powdered sulfur increases the surface area, facilitating its reaction with the base and subsequent addition to the Knoevenagel intermediate.

-

-

Reaction: Gently heat the mixture to 45-50°C using a water bath. An exothermic reaction is typically observed. Maintain this temperature and stir for 1-2 hours.

-

Rationale: Moderate heating accelerates the reaction without promoting significant side-product formation. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Isolation: After the reaction period, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

-

Rationale: The product has limited solubility in cold ethanol, allowing for efficient isolation by precipitation.

-

-

Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold ethanol (2x 20 mL) to remove any unreacted starting materials and soluble impurities.

-

Rationale: Washing with cold solvent minimizes loss of the desired product while effectively cleaning the crystals.

-

-

Purification and Validation: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from hot ethanol. The identity and purity of the final product, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy. A typical yield for this procedure is 75-85%.

Quantitative Data: Substrate Scope and Representative Yields

The versatility of the Gewald reaction is best illustrated by examining its performance across a range of substrates. The following table summarizes typical outcomes.

| Carbonyl Compound | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Cyclohexanone | Morpholine | Ethanol | 50 | 1.5 | 85 |

| Acetophenone | Morpholine | Ethanol | 50 | 40 | 70 [15] |

| 2-Butanone | Diethylamine | Ethanol | 25 | 24 | 78 |

| Propanal | Triethylamine | DMF | 50 | 2 | 65 |

| 4-Chloroacetophenone | Morpholine | Ethanol | 120 | 0.5 | 92 [15] |

Note: Yields are representative and can vary based on specific reaction scale and purification methods.

Conclusion: An Enduring Legacy in Synthesis

The Gewald reaction is more than a historical curiosity; it is a living, evolving tool that continues to empower chemists in the pursuit of novel therapeutics. Its ability to rapidly generate molecular complexity from simple inputs makes it a cornerstone of combinatorial chemistry and lead discovery programs. [4]By understanding the mechanistic nuances and the rationale behind its various implementations, researchers can fully harness the power of this elegant reaction to synthesize the next generation of 2-aminothiophene-based pharmaceuticals.

References

-

Putrová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

- Sabnis, R. W. (1994). The Gewald reaction. Sulfur Reports, 16(1), 1-17. (Link not available directly, referenced in Wikipedia and other reviews)

-

Buchstaller, H. P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Synthetic Communications, 30(2), 279-285. [Link]

-

Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]

-

ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Wikipedia. (n.d.). Gewald reaction. [Link]

-

Puterová, Z., & Krutošíková, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Nova Biotechnologica, 9(2), 163-171. [Link]

-

Tchoukoua, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 240, 114578. [Link]

-

International Journal of Pharmacy and Biological Sciences. (2013). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 815-849. [Link]

-

ResearchGate. (2009). (PDF) Applications substituted 2-aminothiophenes in drug design. [Link]

-

Sciforum. (2017). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. [Link]

-

Tchoukoua, A., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Medicinal Chemistry, 13(10), 1168-1183. [Link]

-

Boruah, M., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1740. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2023). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. [Link]

-

Dudley, G. B., et al. (2015). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 20(7), 13177-13187. [Link]

-

ResearchGate. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. [Link]

-

ARKIVOC. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

-

Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the 2-aminothiophene core stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] These five-membered heterocyclic structures are synthetically accessible and have demonstrated a remarkable range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3] Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate, the subject of this guide, is a member of this important class of molecules. Its structure combines the key features of a 2-aminothiophene with a p-tolyl substituent, a common moiety in drug candidates, and a methyl carboxylate group, which can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of its discovery, synthesis, characterization, and potential applications for researchers and drug development professionals.

Part 1: Discovery and Historical Context

The specific discovery of this compound is not pinpointed to a single seminal publication but is rather an outcome of the broader exploration of 2-aminothiophene synthesis. The historical cornerstone for the creation of this and related compounds is the Gewald aminothiophene synthesis , first reported by German chemist Karl Gewald in 1966.[4][5] This multicomponent reaction provides a versatile and efficient method for the preparation of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[4][6] The development of the Gewald reaction opened the door for the synthesis of a vast library of 2-aminothiophene derivatives, including the title compound, and has been a workhorse in heterocyclic chemistry for decades.[7]

Part 2: Synthesis and Mechanism

The most common and efficient route for the synthesis of this compound is the Gewald reaction.[4] This one-pot, three-component reaction is valued for its operational simplicity and the ready availability of the starting materials.

Reaction Scheme:

The synthesis involves the reaction of 4-methylacetophenone, methyl cyanoacetate, and elemental sulfur in the presence of a base, typically a secondary amine such as morpholine or diethylamine.

Figure 1: Overall reaction for the Gewald synthesis of the title compound.

Reaction Mechanism:

The mechanism of the Gewald reaction is a well-elucidated sequence of steps:[4][6]

-

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (4-methylacetophenone) and the active methylene compound (methyl cyanoacetate). This step forms a stable α,β-unsaturated nitrile intermediate.[4]

-

Michael Addition of Sulfur: The elemental sulfur, acting as an electrophile, is attacked by the enolate of the α,β-unsaturated nitrile. The exact mechanism of sulfur addition is still a subject of some discussion but is believed to proceed through a thiirane intermediate.

-

Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by a tautomerization to yield the final, stable 2-aminothiophene ring system.[4]

Figure 2: A simplified workflow of the Gewald reaction mechanism.

Experimental Protocol:

The following is a representative experimental procedure for the synthesis of this compound.

-

To a stirred mixture of 4-methylacetophenone (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol, add morpholine (0.05 mol) dropwise at room temperature.

-

The reaction mixture is then heated to 40-50°C and stirred for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product is recrystallized from a suitable solvent, such as ethanol or methanol, to afford the pure this compound.

Part 3: Physicochemical Properties and Characterization

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.31 g/mol |

| Appearance | Expected to be a crystalline solid, likely yellow or off-white in color. |

| Melting Point | Not explicitly reported, but similar compounds have melting points in the range of 140-160°C. |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; and insoluble in water. |

Spectroscopic Characterization:

The structure of the synthesized compound can be unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, a singlet for the thiophene proton, a broad singlet for the amino protons, a singlet for the methyl ester protons, and a singlet for the methyl protons of the tolyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for all 13 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the thiophene and phenyl rings.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1670-1700 cm⁻¹), and C=C stretching of the aromatic rings.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) appearing at m/z 247.

Part 4: Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of 2-aminothiophene derivatives has shown significant promise in various therapeutic areas.[1][8]

Potential Therapeutic Areas:

-

Anticancer Agents: Numerous 2-aminothiophene derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases and tubulin polymerization.[9][10]

-

Antimicrobial Agents: The thiophene nucleus is a key component of many antimicrobial drugs.[11] Derivatives of 2-aminothiophene have demonstrated activity against a range of bacterial and fungal pathogens.[8]

-

Anti-inflammatory Agents: Some 2-aminothiophenes have shown potential as anti-inflammatory agents, possibly through the inhibition of inflammatory mediators.[12]

-

Central Nervous System (CNS) Activity: The 2-aminothiophene scaffold is present in drugs with anxiolytic and anticonvulsant properties.[13]

-

Positive Allosteric Modulators (PAMs) of GLP-1R: Recent research has identified 2-aminothiophene derivatives as a new class of positive allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R), which is a key target for the treatment of type 2 diabetes.[3][14]

Structure-Activity Relationship (SAR) Insights:

The biological activity of 2-aminothiophene derivatives can be modulated by the nature and position of the substituents on the thiophene ring. The p-tolyl group at the 4-position and the methyl carboxylate at the 3-position of the title compound provide opportunities for further chemical modification to optimize its biological activity, selectivity, and pharmacokinetic properties.

Figure 3: Potential sites for structural modification to explore structure-activity relationships.

Conclusion

This compound is a readily accessible member of the versatile 2-aminothiophene family of heterocyclic compounds. Its synthesis is straightforward, relying on the robust and well-established Gewald reaction. While its specific biological profile is yet to be fully elucidated in the public domain, the extensive and diverse pharmacological activities of its structural analogs make it a compound of significant interest for further investigation in drug discovery and development. The strategic placement of its functional groups offers a platform for the creation of new chemical entities with potentially valuable therapeutic properties.

References

- 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. (n.d.).

- Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. (2024). PubMed.

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Asian Journal of Chemistry.

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022).

- Different pathways to obtain 2‐aminothiophene derivatives

- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI.

- Gewald reaction. (n.d.). Wikipedia.

- Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central.

- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001).

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.).

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.

- Therapeutic importance of synthetic thiophene. (n.d.). PubMed Central.

- Methyl 2-amino-4-(4-methylphenyl)

- Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central.

- Ethyl 2-amino-4-methylthiophene-3-carboxyl

- Preparation of methyl 3-amino-4-methylthiophene-2-carboxyl

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).

- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. (2003).

- Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with... (n.d.).

- Ethyl 2-amino-4-methylthiophene-3-carboxyl

- Methyl 2-amino-4-methyl-5-{[(2-methylphenyl)

- Methyl 3-amino-4-methylthiophene-2-carboxyl

- 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. (n.d.). Chem-Impex.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide deriv

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

- Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents. (n.d.).

- Methyl 3-Amino-4-methylthiophene-2-carboxyl

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate as a Versatile Scaffold in Medicinal Chemistry

Introduction: The Strategic Value of the 2-Aminothiophene Core

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a multitude of biological targets with high affinity. The 2-aminothiophene motif is a quintessential example of such a scaffold. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity make it a cornerstone in the design of novel therapeutics.[1] Thiophene-based compounds have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic effects.[2][3]

This guide focuses on a particularly valuable derivative: Methyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate . This building block offers medicinal chemists a pre-functionalized, versatile starting point for constructing complex molecules. The presence of a nucleophilic amine, an ester group amenable to modification, and an activated C5 position on the thiophene ring provides three distinct vectors for chemical diversification. This document provides a detailed exploration of its synthesis, key transformations, and strategic application in the development of potential therapeutic agents.

Synthesis and Physicochemical Profile

The most efficient and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[4][5] This one-pot synthesis combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base, offering a convergent and atom-economical route to the desired scaffold.[6]

Causality of the Gewald Reaction: The reaction is initiated by a Knoevenagel condensation between the ketone (4'-methylacetophenone) and the active nitrile (methyl cyanoacetate), driven by a base catalyst.[7] This step forms a stable α,β-unsaturated intermediate. The subsequent crucial step involves the nucleophilic attack of the enolate on elemental sulfur, followed by an intramolecular cyclization where the newly formed mercaptide attacks the nitrile group. A final tautomerization yields the stable, aromatic 2-aminothiophene product.[4][7] The choice of a mild base, such as morpholine or diethylamine, is critical to facilitate the initial condensation without promoting unwanted side reactions.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂S |

| Molecular Weight | 247.31 g/mol |

| Appearance | Typically a yellow to off-white solid |

| Key Functional Groups | Primary Amine (-NH₂), Methyl Ester (-COOCH₃), Thiophene Ring, p-Tolyl Group |

Diagram: The Gewald Reaction Workflow

Caption: Workflow for the Gewald three-component synthesis.

Protocol 1: Synthesis via the Gewald Reaction

This protocol details the one-pot synthesis of the title compound.

Materials:

-

4'-Methylacetophenone

-

Methyl cyanoacetate

-

Elemental sulfur (powdered)

-

Morpholine

-

Ethanol (absolute)

-

Ice-cold water

-

Standard glassware for reflux

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4'-methylacetophenone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in absolute ethanol (approx. 3-4 mL per mmol of ketone).

-

Base Addition: With gentle stirring, add morpholine (0.5 eq) dropwise to the mixture at room temperature. The addition of the base is often exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Scientist's Insight: A stoichiometric excess of sulfur is used to drive the reaction to completion. The sub-stoichiometric amount of base is sufficient to catalyze the initial condensation without leading to excessive side-product formation.

-

-

Reaction: Heat the mixture to a gentle reflux (approx. 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Filter the resulting solid precipitate and wash it thoroughly with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.[8]

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values.

The Building Block in Action: Key Chemical Transformations

The strategic value of this compound lies in its predictable and versatile reactivity, allowing for systematic structural modifications.

Diagram: Reactivity and Diversification Hotspots

Caption: Key reactivity sites for molecular diversification.

Annulation Reactions: Building Fused Heterocyclic Systems

The 2-amino group is a powerful handle for constructing fused ring systems, most notably thieno[2,3-d]pyrimidines. This scaffold is present in numerous compounds with potent biological activity, particularly as kinase inhibitors in oncology.

Protocol 2: Synthesis of a 6-(4-methylphenyl)-thieno[2,3-d]pyrimidin-4(3H)-one

This protocol demonstrates the cyclization of the 2-aminothiophene with formamide to create a fused pyrimidinone ring.

Materials:

-

This compound (from Protocol 1)

-

Formamide

-

High-temperature reaction vessel

Procedure:

-

Reaction Setup: In a suitable reaction vessel, place the starting aminothiophene (1.0 eq) and an excess of formamide (can serve as both reagent and solvent, ~10-20 eq).

-

Reaction: Heat the mixture to 180-200°C for 4-6 hours. The high temperature is necessary to drive the cyclization and dehydration.

-

Scientist's Insight: The reaction proceeds via initial formation of a formamidine intermediate from the reaction of the 2-amino group with formamide. The ester at C3 is then attacked intramolecularly by the nitrogen of the formamidine, followed by elimination of methanol and tautomerization to yield the stable thieno[2,3-d]pyrimidin-4(3H)-one.

-

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Add water to the mixture, which will cause the product to precipitate.

-

Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Purification: The product can be purified by recrystallization from a suitable solvent like dimethylformamide (DMF) or acetic acid.

Late-Stage Functionalization via C-H Activation

Modern medicinal chemistry relies heavily on late-stage functionalization to rapidly generate analogues for structure-activity relationship (SAR) studies. The C5 position of the thiophene ring is electron-rich and susceptible to functionalization, including palladium-catalyzed direct C-H arylation.[9] This allows for the introduction of diverse aryl or heteroaryl groups, significantly expanding the accessible chemical space.

Protocol 3: Palladium-Catalyzed Direct C5-Arylation

This protocol provides a general method for coupling an aryl bromide at the C5 position.

Materials:

-

This compound (from Protocol 1)

-

Aryl bromide (e.g., 4-bromotoluene, 1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

Triphenylphosphine (PPh₃) or other suitable ligand (4-10 mol%)

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous solvent (e.g., DMF or DMA)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the starting aminothiophene (1.0 eq), the aryl bromide (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous DMA via syringe.

-

Reaction: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Scientist's Insight: The choice of base is crucial. A carbonate base is generally preferred to inhibit competing amination reactions (N-arylation) and promote the desired C-H activation pathway.[9] The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

-

Work-up and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude residue is purified by column chromatography on silica gel to isolate the C5-arylated product.

Applications in Drug Discovery Programs

Derivatives synthesized from this building block have been explored for a wide range of therapeutic applications. The specific substitutions dictate the ultimate biological target.

| Derivative Class | Potential Biological Activity | Representative References |

| Thieno[2,3-d]pyrimidines | Anticancer (Kinase Inhibitors), Anti-inflammatory | [10],[1] |